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Compound of Interest
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Cat. No.: B12372050 Get Quote

An In-depth Technical Guide to Human Coronavirus NL63 (HCoV-NL63) Genome Sequencing

and Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data integral to the

genomic analysis of Human Coronavirus NL63 (HCoV-NL63). It covers the fundamental

genomic characteristics, detailed experimental protocols for sequencing, and the subsequent

bioinformatics analysis pipelines.

HCoV-NL63 Genomic Characteristics
HCoV-NL63 is an enveloped, positive-sense, single-stranded RNA virus belonging to the

Alphacoronavirus genus.[1] Its genome is among the largest of RNA viruses, typically ranging

from 27 to 33 kb.[2]

Quantitative Genomic Data
The genomic features of HCoV-NL63 are summarized in the table below, providing a baseline

for comparative genomic studies.
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Feature Value Reference Strain Citation

Genome Size 27,553 nucleotides Amsterdam 1 [2][3]

27,538 nucleotides CBJ 037 [1]

27,538 nucleotides Amsterdam 57 [4]

27,550 nucleotides Amsterdam 496 [4]

27,516 - 27,544

nucleotides
ChinaGD01-05 [5]

GC Content 34% HCoV-NL63 (general) [6]

Open Reading

Frames (ORFs)
7 Amsterdam 1 [2][7]

Untranslated Regions

(UTRs)

5' UTR: 286 nt, 3'

UTR: 287 nt
CBJ 037 [1]

Genomic Organization
The HCoV-NL63 genome has a conserved gene order: 5'-UTR - ORF1a/1b - Spike (S) - ORF3

- Envelope (E) - Membrane (M) - Nucleocapsid (N) - 3'-UTR.[1][2] The large ORF1a and

ORF1b encode a polyprotein essential for RNA replication.[8] A -1 ribosomal frameshift at a

pseudoknot structure is required to translate the complete ORF1ab polyprotein.[1][3] The

structural proteins (S, E, M, and N) and a single accessory protein (ORF3) are encoded in the

3' end of the genome.[3][8]
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Detailed methodologies for the key experiments in HCoV-NL63 genome sequencing are

outlined below.

Viral Culture and Propagation
Successful sequencing begins with obtaining high-titer viral stocks.

Cell Line: LLC-MK2 (monkey kidney epithelial cells) is a commonly used cell line for the

propagation of HCoV-NL63.[9][10]

Protocol:

Inoculate LLC-MK2 cell monolayers with the clinical sample (e.g., nasopharyngeal

aspirate).[8]

Incubate the cultures at 33°C in a humidified 5% CO2 incubator, as replication of HCoV-

NL63 can be attenuated at 37°C.[9]

Monitor the cells daily for the appearance of cytopathic effects (CPE).[9]

When CPE is widespread (e.g., >90%), harvest the virus by subjecting the culture to three

freeze-thaw cycles.[11]

Clarify the supernatant by centrifugation to remove cell debris.[11]

Aliquot the viral supernatant and store at -80°C. Viral titers can be determined by plaque

assay or TCID50.[11]

RNA Extraction
High-quality viral RNA is crucial for successful sequencing.

Recommended Kit: QIAGEN QIAmp Viral RNA Mini Kit or similar.[12]

Protocol:

Extract viral RNA from the cultured virus supernatant or directly from clinical samples

following the manufacturer's instructions.[11][12]
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The protocol typically involves lysis of the virus, binding of the RNA to a silica membrane,

washing to remove impurities, and elution of the purified RNA.

A DNase treatment step is recommended, especially for metatranscriptomic library

preparations, to remove any contaminating DNA.[13]

Next-Generation Sequencing (NGS) Library Preparation
Several strategies can be employed for preparing HCoV-NL63 RNA for sequencing.

Total RNA Sequencing:

Method: This approach sequences all RNA in a sample, including host and viral RNA. It is

useful for discovering novel viruses without prior knowledge of the infectious agent.[12]

Kit Example: TruSeq Stranded Total RNA Library Prep Gold kit.[12]

Workflow: Involves ribosomal RNA depletion (if host RNA is abundant), RNA

fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

Amplicon-Based Sequencing:

Method: This targeted approach uses multiplex PCR to amplify specific regions of the viral

genome, which are then sequenced. It is cost-effective and works well with high-quality

RNA.[14]

Protocol Example (ARTIC Protocol):

Synthesize cDNA from the extracted viral RNA.[14]

Perform multiplex PCR using two pools of primers designed to generate overlapping

amplicons that cover the entire HCoV-NL63 genome.[14]

Combine the resulting amplicon pools.

Prepare a standard NGS library from the pooled amplicons.[14]
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Method: This method uses biotinylated probes to capture and enrich for viral sequences

from a standard NGS library. It is more tolerant of degraded RNA samples and can detect

variants across the entire genome, including the termini.[14]

Workflow:

Prepare a standard RNA sequencing library from the sample.[14]

Hybridize the library with biotin-labeled probes specific to the HCoV-NL63 genome.

Use streptavidin beads to pull down the probe-bound library fragments.

Wash the beads to remove non-target DNA.

Elute and amplify the enriched viral library for sequencing.[14]
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Once sequencing data is generated, a robust bioinformatics pipeline is required for genome

assembly, annotation, and further analysis.

Genome Assembly and Annotation
Quality Control: Raw sequencing reads are first assessed for quality, and low-quality bases

and adapter sequences are trimmed.

Assembly:

De novo assembly: Reads are assembled into contigs without a reference genome.[5]

Reference-guided mapping: Reads are aligned to a known HCoV-NL63 reference genome

(e.g., GenBank accession NC_005831).[15]

Gap Closure: For de novo assemblies, gaps between contigs can be filled using Sanger

sequencing of PCR products designed to span the gaps.[5]

Annotation: The assembled genome is annotated to identify the locations of ORFs, UTRs,

and other genomic features.

Phylogenetic Analysis
Phylogenetic analysis is used to understand the evolutionary relationships between different

HCoV-NL63 strains.

Software: MEGA and PhyML are commonly used for phylogenetic analyses.[15][16]

Method:

Align the genome sequences of interest (full genomes or specific genes like S or ORF1ab)

using an algorithm like MAFFT.[5][17]

Construct a phylogenetic tree using methods such as Neighbor-Joining or Maximum

Likelihood.[15][17]

Assess the statistical support for the tree topology using bootstrap resampling.[15][17]
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Recombination Analysis
Recombination is a known evolutionary mechanism in coronaviruses.

Software: SimPlot is a tool used to detect recombination events.[4][18]

Method:

A query sequence is compared to a set of potential parental sequences in a sliding

window along the genome.

Similarity plots and bootscan analysis are generated to identify regions where the query

sequence shows a significant shift in similarity from one parental sequence to another,

which is indicative of a recombination event.[4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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